N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide is a chemical compound with the molecular formula C9H17N3O2. It is known for its unique structure, which includes a diazepane ring, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide typically involves the reaction of 1,4-diazepane with acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored using analytical techniques to ensure the completion of the reaction. The final product is then isolated and purified to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the diazepane ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazepane derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use as an anticonvulsant or anxiolytic agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide involves its interaction with specific molecular targets. It is believed to bind to receptors in the central nervous system, modulating neurotransmitter release and receptor activity. This interaction leads to its observed effects, such as anxiolytic or anticonvulsant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1,4-diazepan-2-one: Structurally similar but differs in the substitution pattern on the diazepane ring.
N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide hydrochloride: A hydrochloride salt form of the compound with different solubility properties.
Uniqueness
This compound is unique due to its specific substitution on the diazepane ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C9H17N3O2 |
---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide |
InChI |
InChI=1S/C9H17N3O2/c1-8(13)11-7-9(14)12-5-2-3-10-4-6-12/h10H,2-7H2,1H3,(H,11,13) |
InChI-Schlüssel |
RRBZDZNXXRAGHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC(=O)N1CCCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.